

Efinaconazole Analogue-1: A Technical Overview of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole analogue-1, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, is a critical intermediate and a known process-related impurity in the synthesis of the topical antifungal agent, Efinaconazole. This document provides a detailed technical guide on its chemical structure, synthesis, and its pivotal role in the manufacturing of Efinaconazole. While this analogue is primarily valued as a synthetic precursor, understanding its properties is essential for the quality control and optimization of Efinaconazole production.

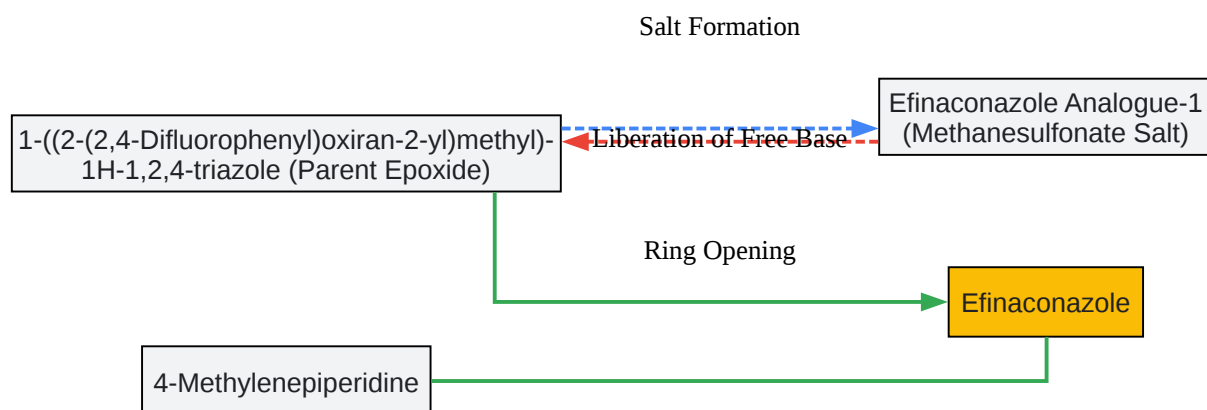
Chemical Structure and Properties

Efinaconazole analogue-1 is the methanesulfonate salt of the epoxide intermediate, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. The formation of the salt facilitates easier handling and purification of the epoxide intermediate.

Property	Value
Chemical Name	1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Synonyms	Efinaconazole Impurity
Molecular Formula	C ₁₂ H ₁₃ F ₂ N ₃ O ₄ S
Molecular Weight	333.31 g/mol
Parent Epoxide CAS	86386-76-7
Methanesulfonate Salt CAS	86386-77-8

Role in Efinaconazole Synthesis

Efinaconazole analogue-1, or more specifically its parent epoxide, is the direct precursor to Efinaconazole. The synthesis of Efinaconazole involves the nucleophilic ring-opening of the epoxide by 4-methylenepiperidine. This reaction forms the crucial carbon-nitrogen bond and introduces the methylenepiperidine moiety, completing the structure of the active pharmaceutical ingredient.



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Caption: Synthetic relationship of **Efinaconazole Analogue-1**.

Experimental Protocols

While specific protocols for the direct synthesis of the methanesulfonate salt are proprietary, the synthesis of the parent epoxide is well-documented. The following is a representative experimental protocol for the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Materials:

- 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
- Trimethylsulfoxonium iodide
- Sodium hydroxide
- Toluene
- Water

Procedure:

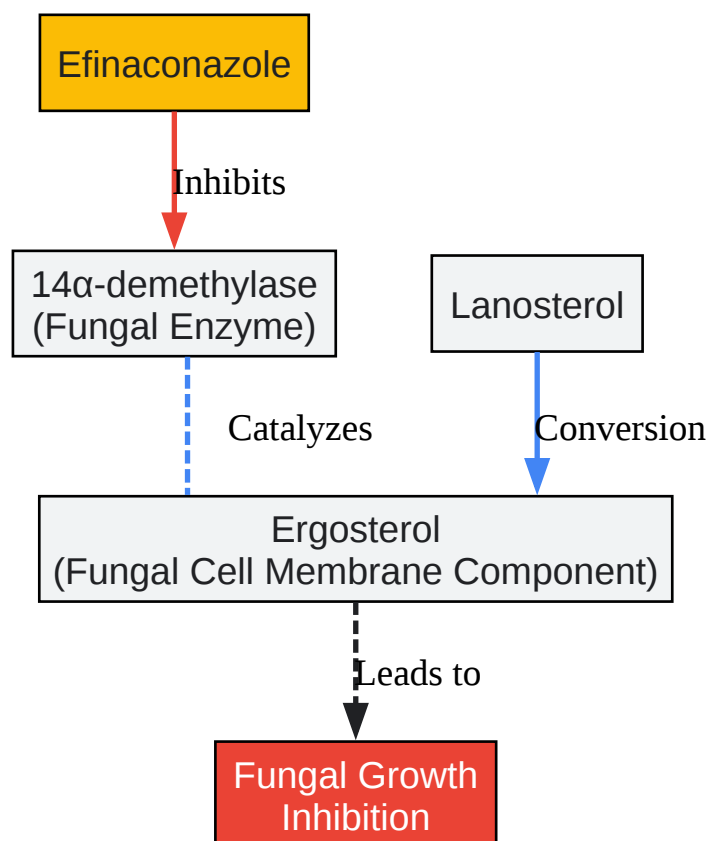
- A solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in toluene is prepared in a reaction vessel equipped with a stirrer and a temperature controller.
- An aqueous solution of sodium hydroxide is added to the vessel.
- Trimethylsulfoxonium iodide is added portion-wise to the stirred biphasic mixture at a controlled temperature.
- The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, which can be further purified by column chromatography.

Biological Activity

There is no publicly available data on the specific antifungal activity of **Efinaconazole analogue-1**. As a process-related impurity, its biological activity is not its primary characteristic of interest. The focus of regulatory bodies and pharmaceutical manufacturers is on controlling its levels in the final drug product.

For context, the final active pharmaceutical ingredient, Efinaconazole, is a potent antifungal agent. It functions as a 14α -demethylase inhibitor, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the inhibition of fungal growth and cell death.



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Caption: Mechanism of action of Efinaconazole.

Conclusion

Efinaconazole analogue-1 is a key chemical entity in the production of Efinaconazole. Its characterization and control are paramount for ensuring the purity, safety, and efficacy of the final antifungal drug product. While devoid of significant documented biological activity itself, its role as a direct precursor makes its chemistry and synthesis a critical area of study for researchers and professionals in drug development and manufacturing.

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